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molecular formula C11H18O4 B8815473 Ethyl 2,4-dioxononanoate CAS No. 36983-33-2

Ethyl 2,4-dioxononanoate

Cat. No. B8815473
M. Wt: 214.26 g/mol
InChI Key: QAAIDDMBZYHETR-UHFFFAOYSA-N
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Patent
US04973576

Procedure details

A mixture of 38 g of ethyl hexanoylpyruvate in 190 ml of ethanol in the presence of 14.4 g of hydroxylamine hydrochloride and 16 g of sodium hydrogencarbonate was heated under reflux for 3 hours. After the reaction mixture was cooled to room temperature, the insoluble materials were separated by filtration, and the remaining filtrate was concentrated. The resulting residue was dissolved in chloroform (500 ml), which was washed with water, concentrated to give 5-pentyl-3-carboethoxyisoxazole as a liquid (36 g).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:17]O.C(=O)([O-])O.[Na+]>C(O)C>[CH2:2]([C:1]1[O:7][N:17]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:8]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C(CCCCC)(=O)CC(C(=O)OCC)=O
Name
Quantity
14.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
16 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the insoluble materials were separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the remaining filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in chloroform (500 ml)
WASH
Type
WASH
Details
which was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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